molecular formula C19H20ClN3O3S2 B11268871 4-(N-butyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

4-(N-butyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide

Cat. No.: B11268871
M. Wt: 438.0 g/mol
InChI Key: ZJGOBHOHMKRRPJ-UHFFFAOYSA-N
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Description

4-[BUTYL(METHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core, a benzothiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BUTYL(METHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorination of the benzothiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the chlorinated benzothiazole with an appropriate amine under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide derivative with a suitable sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[BUTYL(METHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted benzothiazole derivatives.

Scientific Research Applications

4-[BUTYL(METHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-[BUTYL(METHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-[BUTYL(METHYL)SULFAMOYL]-N-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE
  • 4-[BUTYL(METHYL)SULFAMOYL]-N-[5-[(METHYLTHIO)METHYL]-1,3,4-OXADIAZOL-2-YL]BENZAMIDE

Uniqueness

4-[BUTYL(METHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C19H20ClN3O3S2

Molecular Weight

438.0 g/mol

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

InChI

InChI=1S/C19H20ClN3O3S2/c1-3-4-11-23(2)28(25,26)14-7-5-13(6-8-14)19(24)22-16-10-9-15(20)17-18(16)27-12-21-17/h5-10,12H,3-4,11H2,1-2H3,(H,22,24)

InChI Key

ZJGOBHOHMKRRPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3

Origin of Product

United States

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